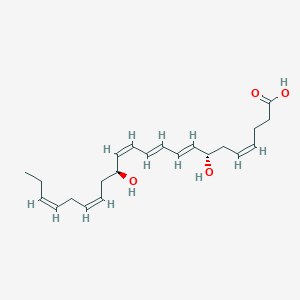

7(S)-Maresin 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H32O4 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(4Z,7S,8E,10E,12Z,14S,16Z,19Z)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21+/m0/s1 |

InChI Key |

HLHYXXBCQOUTGK-NVFVPEJPSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H](/C=C\C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 7(S)-Maresin 1 and Its Stereoisomers from Docosahexaenoic Acid (DHA)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Maresins are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenooic acid (DHA). They play a pivotal role in the resolution of inflammation, tissue regeneration, and pain reduction. While Maresin 1 (MaR1), stereochemically defined as 7(R),14(S)-dihydroxy-DHA, is the most characterized member of this family, its 7(S) stereoisomers also possess significant biological relevance. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to 7(S)-Maresin 1 and its related isomers, moving beyond the canonical 7(R)-MaR1 pathway. We detail multiple enzymatic and non-enzymatic routes, present available quantitative data, provide methodologies for key experiments, and illustrate the core pathways and workflows using detailed diagrams. This document serves as a comprehensive resource for professionals engaged in inflammation research and the development of novel pro-resolving therapeutics.

Introduction to Maresins

The resolution of inflammation is an active, highly regulated process, not merely a passive decay of pro-inflammatory signals. This process is orchestrated by a superfamily of lipid mediators known as Specialized Pro-resolving Mediators (SPMs), which include lipoxins, resolvins, protectins, and maresins[1]. Maresins (macrophage mediators in resolving inflammation) are biosynthesized by macrophages and other cell types from the essential omega-3 fatty acid, docosahexaenoic acid (DHA)[2][3]. The first identified member, Maresin 1 (MaR1), was structurally elucidated as 7(R),14(S)-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid[4][5]. It exhibits potent bioactions, including limiting neutrophil infiltration, stimulating macrophage efferocytosis (the clearance of apoptotic cells), promoting tissue regeneration, and controlling inflammatory pain.

The stereochemistry of SPMs is critical to their biological function. While the 7(R) configuration of MaR1 is well-established, several 7(S) isomers, such as 7-epi-MaR1 and 7S,14S-diHDHA, are also generated in biological systems. Understanding the distinct biosynthetic routes to these 7(S) isomers is crucial for elucidating their specific roles in health and disease and for developing stereochemically pure therapeutic agents.

Biosynthetic Pathways from DHA

The generation of maresin isomers from DHA is a multi-step process involving a series of specific enzymes, primarily from the lipoxygenase (LOX) family. Below we describe the canonical pathway to 7(R)-MaR1 and the distinct pathways leading to its 7(S) stereoisomers.

The Canonical 7(R)-Maresin 1 Pathway

The biosynthesis of 7(R)-MaR1 is initiated in macrophages by human 12-lipoxygenase (h12-LOX), which acts as a 14-lipoxygenase on DHA.

-

14-Lipoxygenation: The enzyme h12-LOX abstracts a hydrogen atom and catalyzes the insertion of molecular oxygen at the carbon-14 position of DHA to produce 14(S)-hydroperoxy-docosahexaenoic acid (14S-HpDHA).

-

Epoxidation: The same enzyme, h12-LOX, then converts the 14S-HpDHA intermediate into a labile epoxide, 13S,14S-epoxy-maresin (13S,14S-eMaR).

-

Enzymatic Hydrolysis: This epoxide intermediate is subsequently hydrolyzed by an epoxide hydrolase, which involves a nucleophilic attack by water at carbon-7. This enzymatic step is stereospecific, resulting in the formation of 7(R),14(S)-dihydroxy-DHA, or Maresin 1.

This pathway can also occur via transcellular biosynthesis, where platelets generate the 13S,14S-epoxy-maresin intermediate, which is then converted by neutrophils to MaR1.

Biosynthetic Pathways to this compound and its Isomers

The formation of maresin isomers with a 7(S) configuration can occur through at least three distinct routes.

The 13S,14S-epoxy-maresin intermediate is highly labile. In the absence of enzymatic catalysis, it can undergo non-enzymatic hydrolysis in an aqueous environment. This process is not stereospecific and results in a mixture of C7 epimers, yielding both 7(R)-MaR1 and 7(S),14(S)-dihydroxy-DHA, also known as 7-epi-MaR1.

A distinct enzymatic pathway involving two different lipoxygenases can produce 7S,14S-diHDHA. This route does not proceed via the 13,14-epoxide intermediate.

-

5-Lipoxygenation: Human 5-lipoxygenase (h5-LOX) first acts on DHA to produce 7(S)-hydroperoxy-DHA (7S-HpDHA).

-

12- or 15-Lipoxygenation: The 7S-HpDHA intermediate is then further oxygenated by either h12-LOX or human 15-lipoxygenase-1 (h15-LOX-1). Both enzymes have been shown to efficiently catalyze the oxidation at the C-14 position of 7S-HpDHA to form the dual-hydroxylated product, 7S,14S-diHDHA.

An alternative enzymatic route involves the cytochrome P450 (CYP) family of enzymes.

-

14(R)-Hydroxylation: Human P450 enzymes (e.g., CYP2D6) can catalyze the 14(R)-hydroxylation of DHA to form 14R-HDHA.

-

7(S)-Hydroxylation: This intermediate, 14R-HDHA, can then be converted by h5-LOX, which introduces a hydroxyl group at the C-7 position, to generate the novel stereoisomer 7S,14R-diHDHA.

Quantitative Data Presentation

Quantitative analysis of the enzymatic steps and product formation is essential for understanding the efficiency and regulation of the maresin biosynthetic pathways. The following table summarizes key quantitative data from published literature.

| Parameter | Enzyme/Cell Type | Substrate | Value | Reference |

| Enzyme Kinetics | ||||

| kcat/KM | Recombinant h12-LOX | DHA | 14.0 ± 0.8 s⁻¹ μM⁻¹ | |

| kcat/KM | Recombinant h15-LOX-1 | DHA | 0.36 ± 0.08 s⁻¹ μM⁻¹ | |

| kcat | Recombinant h12-LOX | DHA | 13 ± 0.4 s⁻¹ | |

| kcat/KM | Recombinant h12-LOX | 14S-HpDHA | 0.0024 ± 0.0002 s⁻¹ μM⁻¹ | |

| kcat/KM | Recombinant h15-LOX-1 | 14S-HpDHA | 0.11 ± 0.006 s⁻¹ μM⁻¹ | |

| Product Selectivity | ||||

| 14S-HpDHA Formation | Recombinant h12-LOX | DHA | 81% of products | |

| 14S-HpDHA Formation | Recombinant h15-LOX-1 | DHA | 46% of products | |

| 7S,14S-diHDHA Formation | Recombinant h15-LOX-1 | 7S-HDHA | >80% of products | |

| Cellular Production | ||||

| MaR1 Production | Human Macrophages (LAP patients) | Endogenous | 87.8 ± 50 pg/10⁶ cells | |

| MaR1 Production | Human Macrophages (Healthy) | Endogenous | 239.1 ± 32 pg/10⁶ cells | |

| Circulating Cytokine Levels after MaR1 treatment (in vivo, mouse model) | ||||

| IL-6 | Serum (Vehicle vs MaR1) | N/A | 108.6 vs 39.4 pg/mL | |

| TNFα | Serum (Vehicle vs MaR1) | N/A | 33.4 vs 13.2 pg/mL | |

| Biological Activity | ||||

| IC₅₀ for TRPV1 Inhibition | MaR1 | Capsaicin-induced current | 0.16 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound biosynthetic pathway and quantify its products.

Human Monocyte Isolation and Macrophage Differentiation

This protocol is foundational for studying maresin biosynthesis in their primary cellular source.

-

Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from leukocyte concentrates (e.g., from healthy donors) by density gradient centrifugation using Ficoll-Paque™. Monocytes are then purified from PBMCs by adherence to plastic tissue culture flasks for 1-2 hours at 37°C, 5% CO₂. Non-adherent cells are washed away with phosphate-buffered saline (PBS).

-

Macrophage Differentiation: Adherent monocytes are cultured for 7-10 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The medium is replaced every 2-3 days. This process allows monocytes to differentiate into mature macrophages.

-

Cell Stimulation: Differentiated macrophages are washed and incubated in serum-free medium. To initiate SPM biosynthesis, cells can be stimulated with calcium ionophore A23187 (e.g., 5 µM) or opsonized zymosan for a defined period (e.g., 60 minutes) at 37°C.

Recombinant Lipoxygenase Enzyme Assay

This protocol allows for the characterization of individual enzymatic steps in the pathway using purified enzymes.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 25 mM HEPES buffer (pH 7.5-8.0). Add the fatty acid substrate (e.g., DHA, 14S-HpDHA) at concentrations ranging from 1 µM to 20 µM.

-

Initiation: Initiate the reaction by adding a known concentration of purified recombinant enzyme (e.g., 20-40 nM of h12-LOX).

-

Monitoring: Monitor the reaction by following the formation of the conjugated diene or triene product using a UV/Vis spectrophotometer. For the conversion of DHA to 14S-HpDHA, the increase in absorbance is typically measured at 235 nm. For the conversion of 14S-HpDHA to the epoxide and its hydrolysis products (which contain a conjugated triene), absorbance is monitored at 270 nm (ε ≈ 37,000 M⁻¹ cm⁻¹).

-

Kinetic Analysis: Determine initial rates from the linear portion of the absorbance curve. Calculate kinetic parameters (Km, Vmax, kcat) by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression software.

Lipid Mediator Metabolomics by LC-MS/MS

This is the gold standard for identifying and quantifying SPMs from complex biological samples.

-

Sample Quenching & Extraction:

-

Immediately stop biological reactions (e.g., from cell incubations or in vivo exudates) by adding two volumes of ice-cold methanol containing a suite of deuterated internal standards (e.g., d₈-5S-HETE, d₄-LTB₄) to correct for sample loss during extraction.

-

Acidify the sample to pH ~3.5 with dilute acid.

-

Perform Solid-Phase Extraction (SPE) using a C18 column. Condition the column with methanol, then water. Load the sample, wash away salts and hydrophilic impurities with water, and elute the lipid mediators with methyl formate or methanol.

-

-

LC Separation:

-

Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase (e.g., 50:50 methanol/water).

-

Inject the sample into a Liquid Chromatography (LC) system equipped with a reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Separate the mediators using a binary solvent gradient. For example, Mobile Phase A: water/acetic acid (99.9:0.1, v/v) and Mobile Phase B: acetonitrile/methanol/acetic acid (80:15:0.1, v/v/v). A typical gradient runs from ~20% B to 98% B over 25-30 minutes.

-

-

MS/MS Detection:

-

The LC eluent is directed into a tandem mass spectrometer (e.g., a QTRAP system) operating in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for detection and quantification. This involves programming the instrument to monitor specific precursor-to-product ion transitions for each analyte. For MaR1 isomers (m/z 359), characteristic product ions include m/z 221, 161, and 123.

-

Identification is confirmed by matching the retention time and the MS/MS fragmentation pattern to those of an authentic synthetic standard. Quantification is achieved by comparing the peak area of the endogenous mediator to the peak area of its corresponding deuterated internal standard.

-

Conclusion

The biosynthesis of this compound and its related stereoisomers is a complex process that highlights the intricate nature of the DHA metabolome. While the canonical 12-LOX-initiated pathway leads to 7(R)-MaR1, this guide has detailed three distinct routes that can generate 7(S) isomers: non-enzymatic hydrolysis of the 13,14-epoxide intermediate, sequential action of 5-LOX and 12/15-LOX, and a pathway involving CYP450 and 5-LOX. The existence of these multiple pathways underscores the sophisticated biochemical regulation underlying the resolution of inflammation.

For researchers and drug development professionals, a thorough understanding of these biosynthetic routes is paramount. It allows for the precise interpretation of lipid mediator profiles in disease models and human samples, and informs the rational design of therapeutics that can selectively promote the formation of these potent pro-resolving molecules. The experimental protocols and quantitative data provided herein serve as a foundational resource for advancing research in this critical field. Future investigations into the specific biological activities of each 7(S) isomer will further clarify their unique contributions to tissue homeostasis and healing.

References

- 1. pnas.org [pnas.org]

- 2. Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroperoxidation of Docosahexaenoic Acid by Human ALOX12 and pigALOX15-mini-LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Maresin 1 and Its Stereoisomers: A Technical Guide for Researchers

An In-depth Examination of the Pro-Resolving, Analgesic, and Regenerative Properties of the Maresin Family of Lipid Mediators

Introduction

The resolution of inflammation, once considered a passive process, is now understood to be an active, highly-regulated program orchestrated by a class of endogenous molecules known as Specialized Pro-resolving Mediators (SPMs).[1][2] Maresins ("macrophage mediators in resolving inflammation") are a key family of SPMs derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[3][4] The first identified and most studied member, Maresin 1 (MaR1), exhibits potent bioactivity, playing crucial roles in terminating inflammation, alleviating pain, and promoting tissue regeneration.[3]

MaR1's complete stereochemistry is 7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid. During its biosynthesis and in biological systems, other stereoisomers can be formed, including 7-epi-Maresin 1. This isomer is often detected as a non-enzymatic hydrolysis product of the key biosynthetic intermediate, 13S,14S-epoxy-maresin. While specific functional studies on 7-epi-Maresin 1 are limited, the extensive research on MaR1 provides a robust framework for understanding the therapeutic potential of this molecular family. This technical guide provides a comprehensive overview of the core biological functions of Maresin 1, its signaling pathways, and the experimental methodologies used to elucidate its actions, offering a valuable resource for researchers in inflammation, pharmacology, and drug development.

Biosynthesis of Maresin 1 and Related Isomers

Maresin 1 is synthesized through enzymatic pathways in macrophages and via transcellular biosynthesis involving platelets and neutrophils. The process is initiated by the lipoxygenation of DHA.

Key Biosynthetic Steps:

-

14-Lipoxygenation of DHA: In macrophages, the enzyme 12-lipoxygenase (12-LOX) acts on DHA to form 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).

-

Epoxide Formation: 14S-HpDHA is then enzymatically converted into a labile epoxide intermediate, 13S,14S-epoxy-maresin. This epoxide is a critical branching point in the pathway.

-

Enzymatic Hydrolysis to MaR1: The 13S,14S-epoxy-maresin intermediate is hydrolyzed by an epoxide hydrolase, leading to the formation of the bioactive Maresin 1 (7R,14S-diHDHA).

-

Transcellular Biosynthesis: In a key transcellular pathway, platelets generate the 13S,14S-epoxy-maresin intermediate via their 12-LOX, which is then transferred to neutrophils for the final conversion to MaR1.

-

Formation of Isomers: Non-enzymatic hydrolysis of the 13S,14S-epoxy-maresin intermediate can lead to the formation of other isomers, such as 7-epi-Δ12-trans-MaR1.

Figure 1. Biosynthesis pathway of Maresin 1 and its isomers from DHA.

Core Biological Functions of Maresin 1

Resolution of Inflammation

MaR1 is a potent pro-resolving agent that actively orchestrates the termination of acute inflammation, preventing a transition to chronic inflammation. Its actions are multifaceted, targeting key cellular players in the inflammatory response.

-

Limitation of Neutrophil Infiltration: MaR1 inhibits the recruitment and infiltration of polymorphonuclear neutrophils (PMNs) to sites of inflammation, a critical step in halting the acute inflammatory response.

-

Enhancement of Efferocytosis: MaR1 potently stimulates the phagocytic clearance of apoptotic neutrophils by macrophages, a process known as efferocytosis. This action prevents the secondary necrosis of neutrophils and the release of their damaging contents.

-

Macrophage Polarization: MaR1 promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype. This shift is crucial for tissue repair and the dampening of inflammatory signaling.

-

Modulation of Cytokines: MaR1 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while in some contexts, upregulating anti-inflammatory cytokines like IL-10.

| Pro-Resolving/Anti-Inflammatory Action | Model System | Concentration/Dose | Observed Effect | Reference |

| Inhibition of PMN Infiltration | Murine Peritonitis (Zymosan-induced) | ng/mouse range | Significantly reduced neutrophil accumulation in exudates. | |

| Stimulation of Efferocytosis | Human Macrophages & Apoptotic PMNs | 1 nM | Enhanced macrophage uptake of apoptotic PMNs; slightly more potent than Resolvin D1. | |

| Macrophage Polarization | Murine Acute Lung Injury (LPS-induced) | Intravenous injection | Promoted polarization of M2 macrophages (CD11c-CD206+) and inhibited M1 (CD11c+CD206-). | |

| Reduction of Pro-inflammatory Cytokines | Murine Sepsis (CLP model) | N/A | Decreased serum levels of IL-6, TNF-α, and IL-1β. | |

| Inhibition of NF-κB Pathway | Human Vascular Smooth Muscle Cells | 100 nM | Attenuated TNF-α induced NF-κB activation. | |

| Enhanced Bacterial Killing | Human Macrophages from LAP Patients | 1 nM | Increased killing of P. gingivalis and A. actinomycetemcomitans by 22-38%. |

Pain Regulation

MaR1 has demonstrated significant analgesic properties in various models of inflammatory and neuropathic pain, suggesting its potential as a novel non-addictive therapeutic for pain management.

The primary mechanism for its analgesic effect is the inhibition of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key ion channel on nociceptive sensory neurons that is activated by painful stimuli like heat and capsaicin. By blocking TRPV1 currents, MaR1 reduces neuronal excitability and pain signaling.

| Analgesic Action | Model System | Concentration/Dose | Observed Effect | Reference |

| Inhibition of TRPV1 Currents | Dorsal Root Ganglion (DRG) Neurons | IC₅₀ = 0.49 ± 0.02 nM | Dose-dependently blocked capsaicin-induced inward currents. | |

| Reduction of Inflammatory Pain | Murine Inflammatory Pain (Capsaicin-induced) | 10 ng/mouse (intraplantar) | Reduced spontaneous pain behaviors. | |

| Reduction of Inflammatory Pain | Murine Inflammatory Pain (Carrageenan, CFA) | 100 ng/paw | Reduced mechanical and thermal hyperalgesia. | |

| Reduction of Neuropathic Pain | Murine Spared Nerve Injury (SNI) Model | Oral administration | Reduced mechanical hypersensitivity. | |

| Reduction of Chemotherapy-induced Pain | Murine Model | N/A | Reduced neuropathic pain. |

Tissue Regeneration

Beyond resolving inflammation and pain, MaR1 actively promotes the regeneration and repair of damaged tissues. This function highlights its role in restoring tissue homeostasis following injury.

-

Planaria Model: In the planarian flatworm, a classic model for regeneration, MaR1 significantly accelerates the rate of head regeneration following surgical removal.

-

Wound and Bone Healing: MaR1 has been shown to promote wound healing and socket bone regeneration after tooth extraction in preclinical models.

-

Spinal Cord Injury: In models of spinal cord injury, administration of MaR1 promotes functional neurological recovery, reduces lesion size, and provides neuroprotection.

-

Muscle Regeneration: Following volumetric muscle loss, MaR1 treatment reduces fibrosis and improves the recovery of muscle force.

| Tissue Regenerative Action | Model System | Concentration/Dose | Observed Effect | Reference |

| Accelerated Head Regeneration | Planaria | 1-100 nM | Dose-dependently increased the rate of head reappearance post-surgery. | |

| Accelerated Wound Closure | Rat Tooth Extraction Socket | 0.5 µg/µL | Accelerated closure of the extraction wound. | |

| Improved Neurological Recovery | Murine Spinal Cord Injury | 1 µg, i.v. for 7 days | Raised Basso Mouse Scale scores by ~30% and elevated myelinated axons by ~20%. | |

| Improved Muscle Function | Murine Volumetric Muscle Loss | N/A | Increased maximal tetanic force recovery at 28 days post-injury. | |

| Reduced Myelin Loss | Murine Experimental Autoimmune Encephalomyelitis (EAE) | N/A | Prevented ~72% of myelin loss area. |

Signaling Pathways and Molecular Mechanisms

MaR1 exerts its diverse biological effects by interacting with specific cell surface and nuclear receptors.

-

LGR6 Receptor: The Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) has been identified as a cell surface receptor for MaR1. Activation of LGR6 on phagocytes like macrophages is linked to the pro-resolving and immunoresolvent functions of MaR1, including enhanced efferocytosis.

-

RORα Receptor: The Retinoic acid-related orphan receptor α (RORα) is a nuclear receptor that can be activated by MaR1. This interaction suggests that MaR1 can directly influence gene transcription related to inflammation and metabolism.

-

Downstream Signaling: In vascular cells, MaR1 has been shown to increase intracellular levels of cyclic AMP (cAMP) and inhibit the pro-inflammatory NF-κB signaling cascade by preventing the degradation of its inhibitor, IκB-α.

Figure 2. Key signaling pathways activated by Maresin 1.

Key Experimental Protocols

The biological functions of MaR1 have been characterized using a range of in vitro and in vivo experimental models. Below are summarized methodologies for key assays.

Murine Model of Zymosan-Induced Peritonitis

This model is a standard for evaluating the resolution of acute inflammation and the efficacy of pro-resolving mediators.

-

Induction: Male FVB/N mice (6-8 weeks old) are administered an intraperitoneal (i.p.) injection of zymosan A (1 mg/mL in sterile saline).

-

Treatment: Synthetic MaR1 (in nanogram range) or vehicle (saline with 0.1% ethanol) is administered via intravenous (i.v.) or i.p. injection at a specified time point post-zymosan challenge (e.g., at the peak of inflammation, typically 4 hours).

-

Analysis: At various time points (e.g., 4, 12, 24, 48 hours), peritoneal lavage is performed using sterile PBS. The exudates are collected to determine:

-

Leukocyte Counts: Total and differential leukocyte counts (neutrophils, macrophages) are determined using light microscopy and flow cytometry. The resolution interval (Rᵢ) is calculated as the time from maximum neutrophil infiltration to the point where neutrophil numbers are reduced by 50%.

-

Lipid Mediator Profiling: Lavage fluid is subjected to solid-phase extraction and analysis by LC-MS/MS-based metabololipidomics to quantify pro-inflammatory (e.g., LTB₄) and pro-resolving (e.g., MaR1, resolvins) mediators.

-

Cytokine Analysis: Levels of pro- and anti-inflammatory cytokines are measured using ELISA or multiplex assays.

-

Macrophage Efferocytosis Assay

This in vitro assay quantifies the ability of a compound to enhance the clearance of apoptotic cells by macrophages.

-

Cell Preparation:

-

Macrophages: Human peripheral blood monocytes are isolated and differentiated into macrophages over 7 days, or a macrophage cell line (e.g., J774A.1) is used.

-

Apoptotic Neutrophils: Human neutrophils are isolated from whole blood and aged in vitro (e.g., 18-24 hours at 37°C) or treated with UV radiation to induce apoptosis, confirmed by Annexin V/Propidium Iodide staining.

-

-

Assay:

-

Adherent macrophages in culture plates are pre-treated with MaR1 (e.g., 0.1-10 nM) or vehicle for 15 minutes.

-

Apoptotic neutrophils (labeled with a fluorescent dye like CFSE or Calcein AM) are added to the macrophage cultures at a specific ratio (e.g., 5:1 neutrophils to macrophages).

-

Co-incubation is allowed for a set period (e.g., 30-60 minutes).

-

Non-ingested neutrophils are washed away.

-

-

Quantification: The percentage of macrophages that have phagocytosed one or more apoptotic neutrophils (Phagocytic Index) is determined by fluorescence microscopy or flow cytometry.

Lipid Mediator Metabololipidomics by LC-MS/MS

This analytical technique is essential for identifying and quantifying SPMs like MaR1 in biological samples.

-

Sample Preparation: Biological samples (e.g., plasma, peritoneal exudate, tissue homogenates) are spiked with deuterated internal standards (e.g., d₅-RvD2, d₈-5S-HETE) to control for extraction efficiency. Lipids are extracted using solid-phase extraction (SPE) with C18 cartridges.

-

LC-MS/MS Analysis:

-

The extracted lipid mediators are separated using reverse-phase liquid chromatography (LC).

-

The separated molecules are ionized (typically by electrospray ionization in negative mode) and analyzed by a tandem mass spectrometer (MS/MS).

-

Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each lipid mediator are monitored. For MaR1, a common transition is m/z 359 -> 221.

-

-

Quantification: The amount of each mediator is calculated based on the area of its chromatographic peak relative to the peak of the corresponding internal standard.

Figure 3. Workflow for assessing pro-resolving actions of MaR1.

Conclusion and Future Directions

Maresin 1 is a cornerstone of the body's endogenous resolution program, possessing a powerful and unique combination of anti-inflammatory, pro-resolving, analgesic, and tissue-regenerative properties. Its ability to control leukocyte trafficking, enhance cellular debris clearance, modulate pain pathways, and stimulate repair makes it and its parent pathway compelling targets for therapeutic development. While the specific biological functions of its stereoisomer, 7-epi-Maresin 1, remain to be fully elucidated, its presence alongside MaR1 in biological systems warrants further investigation. Future research should focus on the distinct activities of MaR1 isomers, the downstream consequences of LGR6 and RORα activation in different cell types, and the translation of the potent preclinical efficacy of maresins into novel therapies for a wide range of human inflammatory, neurological, and degenerative diseases.

References

An In-depth Technical Guide on the Mechanism of Action of 7(S)-Maresin 1 in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin 1 (7(S),14(S)-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid, MaR1) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Primarily biosynthesized by macrophages, MaR1 plays a pivotal role in the resolution of inflammation, host defense, and tissue regeneration.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of 7(S)-Maresin 1 in macrophages, detailing its receptor interaction, downstream signaling pathways, and functional consequences. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of MaR1.

Receptor Binding and Activation

7(S)-MaR1 exerts its effects on macrophages by binding to a specific G-protein coupled receptor (GPCR), Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6). The identification of LGR6 as the MaR1 receptor was a significant advancement in understanding its mechanism of action.

-

Specificity: MaR1 acts as a stereoselective endogenous activator of human LGR6. Studies using reporter cells and radiolabeled MaR1 have confirmed this specific binding.

-

Expression: LGR6 is expressed on the surface of various phagocytes, including both M1 and M2 polarized human macrophages.

Intracellular Signaling Pathways

Upon binding to LGR6, 7(S)-MaR1 initiates a cascade of intracellular signaling events that orchestrate its pro-resolving functions.

-

Second Messenger Activation: MaR1 binding to LGR6 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating macrophage functions.

-

Protein Phosphorylation: MaR1 stimulates the phosphorylation of several downstream proteins, including extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB). These phosphorylation events are crucial for mediating the pro-resolving actions of MaR1.

-

Regulation of Transcription Factors: MaR1 signaling influences the activity of key transcription factors that govern macrophage polarization and inflammatory gene expression.

-

NF-κB Pathway: MaR1 has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.

-

PPAR-γ Activation: MaR1 can promote the expression and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory effects that is crucial for M2 macrophage polarization.

-

STAT3 and STAT6: While direct modulation of STAT3 and STAT6 by MaR1 is still under investigation, these transcription factors are critical for M2 polarization, a key outcome of MaR1 action. STAT6 is a key transcription factor for alternative (M2) macrophage activation. STAT3 activation is also associated with M2 polarization and the production of anti-inflammatory cytokines.

-

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in macrophages.

Functional Outcomes in Macrophages

The activation of LGR6 and downstream signaling pathways by 7(S)-MaR1 translates into several key functional changes in macrophages, promoting the resolution of inflammation.

Enhancement of Phagocytosis and Efferocytosis

A hallmark of MaR1's pro-resolving activity is its potent stimulation of phagocytosis and efferocytosis (the clearance of apoptotic cells).

-

MaR1, at concentrations as low as 0.01–10 nM, significantly enhances the phagocytic capacity of both human and mouse macrophages.

-

This effect is dependent on LGR6, as overexpression of the receptor amplifies MaR1-induced phagocytosis, while its silencing diminishes this action.

-

At a concentration of 1 nM, MaR1 was found to be slightly more potent than resolvin D1 in stimulating human macrophage efferocytosis.

Modulation of Macrophage Polarization

MaR1 plays a crucial role in shifting macrophages from a pro-inflammatory (M1) to an anti-inflammatory and pro-resolving (M2) phenotype.

-

MaR1 treatment has been shown to decrease the percentage of pro-inflammatory M1 macrophages (CD11b+;Ly6G−;Ly6chigh) while promoting the M2 phenotype (CD11c-CD206+).

-

This polarization shift is associated with the upregulation of M2 markers such as Arginase-1 (Arg1) and Transforming Growth Factor-beta (TGF-β).

Regulation of Cytokine Production

Consistent with its role in promoting an M2-like phenotype, MaR1 modulates the production of cytokines by macrophages, suppressing pro-inflammatory mediators while enhancing anti-inflammatory ones.

-

Inhibition of Pro-inflammatory Cytokines: MaR1 significantly reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.

-

Stimulation of Anti-inflammatory Cytokines: MaR1 enhances the production of anti-inflammatory cytokines, most notably IL-10.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on macrophage functions as reported in the literature.

| Functional Outcome | Cell Type | MaR1 Concentration | Effect | Reference |

| Phagocytosis/Efferocytosis | Human and Mouse Macrophages | 0.01 - 10 nM | Enhanced phagocytosis and efferocytosis | , |

| Phagocytosis | Human Macrophages | 1 nM | 31% to 65% increase | |

| M1 Macrophage Percentage | Mouse (in vivo) | 5 µg/kg | Decrease from 20.5% to 9.8% |

| Cytokine | Condition | MaR1 Concentration/Dose | Effect | Reference |

| IL-6, TNF-α, IL-1β | LPS-induced inflammation | Not specified | ~30-50% decrease | |

| IL-6 | Mouse (in vivo) | 5 µg/kg | Decrease from 108.6 to 39.4 pg/mL | |

| IL-10 | Mouse (in vivo) | 5 µg/kg | Decrease from 56.8 to 27.2 pg/mL | |

| TNF-α | Mouse (in vivo) | 5 µg/kg | Decrease from 33.4 to 13.2 pg/mL | |

| IL-10 | Not specified | Not specified | Increased production | , |

Detailed Experimental Protocols

In Vitro Efferocytosis Assay

This protocol describes a common method for quantifying the engulfment of apoptotic cells by macrophages.

-

Preparation of Macrophages:

-

Isolate primary macrophages (e.g., bone marrow-derived or peritoneal macrophages) or culture a macrophage cell line (e.g., J774A.1).

-

Plate macrophages in a suitable culture vessel (e.g., 96-well plate) and allow them to adhere.

-

-

Induction of Apoptosis in Target Cells:

-

Use a suitable cell line as the source of apoptotic cells (e.g., Jurkat T cells).

-

Induce apoptosis by treating the cells with an agent such as staurosporine (e.g., 1.0 µM for 4 hours) or by UV irradiation.

-

-

Labeling of Apoptotic Cells:

-

Label the apoptotic cells with a pH-sensitive fluorescent dye (e.g., pHrodo) or a viability dye (e.g., Calcein AM) for visualization.

-

-

Co-culture and Analysis:

-

Add the labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 3:1 apoptotic cells to macrophages).

-

Treat the co-culture with 7(S)-MaR1 at the desired concentrations (e.g., 0.1-10 nM) or a vehicle control.

-

Incubate for a defined period (e.g., 1-2 hours) to allow for efferocytosis.

-

Quantify efferocytosis using fluorescence microscopy or flow cytometry by measuring the fluorescence signal from the engulfed cells within the macrophages.

-

Experimental Workflow for Efferocytosis Assay

Caption: A typical experimental workflow for an in vitro efferocytosis assay.

Macrophage Polarization by Flow Cytometry

This protocol outlines the analysis of macrophage polarization status using cell surface markers.

-

Macrophage Culture and Treatment:

-

Culture primary macrophages or a suitable cell line.

-

Treat the cells with 7(S)-MaR1, a pro-inflammatory stimulus (e.g., LPS), or a combination thereof for a specified duration.

-

-

Cell Staining:

-

Harvest the cells and wash them in a suitable buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with fluorescently conjugated antibodies against macrophage surface markers.

-

Pan-macrophage markers: F4/80 (mouse), CD68 (human)

-

M1 markers: CD86, iNOS

-

M2 markers: CD206 (Mannose Receptor), Arginase-1 (intracellular)

-

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the macrophage population based on forward and side scatter properties and the expression of pan-macrophage markers.

-

Analyze the expression of M1 and M2 markers to determine the polarization state of the macrophage population.

-

Conclusion

This compound is a potent immunoresolvent that orchestrates the resolution of inflammation through its specific actions on macrophages. By engaging the LGR6 receptor, MaR1 activates signaling pathways that enhance the phagocytic capacity of macrophages, promote their polarization towards an anti-inflammatory M2 phenotype, and modulate the cytokine environment to favor resolution. The detailed mechanisms and quantitative effects outlined in this guide underscore the therapeutic potential of MaR1 and provide a foundation for further research and development in the field of inflammation resolution.

References

- 1. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain. [scholars.duke.edu]

stereochemistry and bioactivity of Maresin 1 isomers

An In-depth Technical Guide on the Stereochemistry and Bioactivity of Maresin 1 Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), is a potent endogenous regulator of inflammation resolution. Its bioactivity is intrinsically linked to its precise stereochemical configuration. This technical guide provides a comprehensive overview of the stereochemistry of MaR1 and its isomers, their biosynthesis, and their distinct biological activities. We delve into the signaling pathways activated by MaR1, present quantitative data on its effects, and detail the experimental protocols used to elucidate its functions. This document serves as a critical resource for researchers in immunology, pharmacology, and drug development seeking to understand and harness the therapeutic potential of the maresin family of lipid mediators.

Introduction to Maresin 1

The resolution of inflammation is an active, highly orchestrated process essential for tissue homeostasis and repair. Failure of this process can lead to chronic inflammation, a hallmark of many diseases. Specialized pro-resolving mediators are a superfamily of endogenous lipid mediators that actively control the resolution phase. Maresin 1 (MaR1) was first identified in human macrophage cultures and is a key member of the maresin family, biosynthesized from the omega-3 fatty acid DHA.[1][2] MaR1 exhibits potent anti-inflammatory and pro-resolving actions, including the inhibition of neutrophil infiltration, enhancement of macrophage efferocytosis (the clearance of apoptotic cells), and promotion of tissue regeneration.[2][3] These actions make MaR1 and its synthetic analogs promising candidates for novel anti-inflammatory and pro-resolving therapeutics.

Stereochemistry and Biosynthesis

The biological functions of MaR1 are critically dependent on its specific three-dimensional structure.

Stereochemical Configuration

The complete and absolute stereochemistry of bioactive Maresin 1 was established through total organic synthesis and matching with the endogenously produced molecule.[2]

-

Maresin 1 (MaR1): 7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid.

The specific spatial arrangement of the hydroxyl groups at the C7 (R-configuration) and C14 (S-configuration) positions, along with the geometry of the conjugated triene system, is paramount for its high-potency bioactivity. Stereoisomers, such as the 7S-epimer of MaR1, have been synthesized for comparative studies and generally exhibit significantly reduced activity, highlighting the strict structural requirements for receptor interaction and downstream signaling.

Biosynthesis Pathway

MaR1 is biosynthesized in macrophages through a stereospecific enzymatic cascade.

-

Initiation: The pathway begins with the conversion of DHA by human macrophage 12-lipoxygenase (12-LOX). This enzyme introduces molecular oxygen at the carbon-14 position to produce 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).

-

Epoxidation: 14S-HpDHA is rapidly converted into a key intermediate, 13S,14S-epoxy-maresin.

-

Hydrolysis: This epoxide intermediate is then hydrolyzed enzymatically, which opens the epoxide ring to form the di-hydroxylated final product, MaR1, with the characteristic 7R and 14S hydroxyl groups.

A proposed biosynthetic pathway for MaR1 and the related isomer Maresin 2 (MaR2) is depicted below.

Figure 1. Proposed biosynthetic pathway of Maresin 1 and Maresin 2.

Bioactivity and Structure-Activity Relationship

MaR1 exerts potent pro-resolving effects across a range of picomolar to nanomolar concentrations. Its bioactivity is significantly greater than that of its stereoisomers.

Key Biological Actions

-

Inhibition of Neutrophil Infiltration: MaR1 is a powerful inhibitor of polymorphonuclear neutrophil (PMN) accumulation at sites of inflammation. In murine models of peritonitis, doses as low as 0.1 ng/mouse significantly reduce PMN infiltration. At 10 ng/mouse, PMN infiltration can be reduced by up to 80%.

-

Enhancement of Macrophage Efferocytosis: A hallmark of inflammation resolution is the efficient removal of apoptotic neutrophils by macrophages. MaR1 potently stimulates this process. At a concentration of 1 nM, MaR1 enhances human macrophage uptake of apoptotic PMNs, showing slightly greater potency than Resolvin D1 in this assay. This action is stereospecific, with the 7S-isomer being substantially less active.

-

Analgesic Effects: MaR1 reduces inflammatory and neuropathic pain by inhibiting transient receptor potential vanilloid 1 (TRPV1) currents in dorsal root ganglion neurons. It blocks capsaicin-induced inward currents with an IC₅₀ of approximately 0.49 nM.

-

Tissue Regeneration: Beyond its immunores-solvent functions, MaR1 has demonstrated pro-regenerative capabilities, for instance by accelerating tissue regeneration in planaria.

Quantitative Bioactivity Data

The following table summarizes key quantitative data on the bioactivity of MaR1, highlighting the importance of its stereochemistry by comparison with its 7S-isomer where data is available.

| Biological Activity | Molecule | Effective Concentration / Dose | Model System | Reference |

| Inhibition of PMN Infiltration | MaR1 (7R,14S) | 0.1 - 10 ng/mouse | Zymosan-induced murine peritonitis | |

| Enhancement of Efferocytosis | MaR1 (7R,14S) | 1 nM (~150% of vehicle) | Human Macrophages & Apoptotic PMNs | |

| 7S-MaR1 Isomer | 1 nM (~110% of vehicle) | Human Macrophages & Apoptotic PMNs | ||

| Enhancement of Phagocytosis | MaR1 (7R,14S) | 10 pM - 10 nM | Human Macrophages & E. coli | |

| Inhibition of Pain Signaling | MaR1 (7R,14S) | IC₅₀ = 0.49 ± 0.02 nM | Rat Dorsal Root Ganglion Neurons (TRPV1) | |

| Reduction of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | MaR1 (7R,14S) | 1 µ g/animal | Murine Colitis Model | |

| Reduction of Neurological Deficits | MaR1 (7R,14S) | 1 ng (intracerebroventricular) | Murine Ischemia/Reperfusion Injury |

Signaling Pathways and Receptors

MaR1 exerts its cellular effects by interacting with specific cell surface and nuclear receptors to initiate downstream signaling cascades.

Maresin 1 Receptors

Two primary receptors for MaR1 have been identified:

-

LGR6 (Leucine-rich repeat-containing G protein-coupled receptor 6): Identified as a cell surface receptor for MaR1 on phagocytes. Binding of MaR1 to LGR6 activates Gαs-protein signaling, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is crucial for mediating the pro-phagocytic and immunoresolvent functions of MaR1.

-

RORα (Retinoic acid-related orphan receptor α): MaR1 also acts as an endogenous ligand for this nuclear receptor. Activation of RORα can modulate gene expression, contributing to the M2 polarization of macrophages and the resolution of inflammation.

Downstream Signaling Events

Activation of MaR1 receptors triggers a cascade of intracellular events that collectively suppress pro-inflammatory signaling and promote resolution.

-

Inhibition of NF-κB: A central mechanism of MaR1's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. MaR1 attenuates the phosphorylation of IKK and the subsequent degradation of IκB-α, preventing the nuclear translocation of the p65 subunit and thereby reducing the expression of pro-inflammatory genes (e.g., TNF-α, IL-6).

-

Activation of PLC/PLD Pathways: In some cell types, such as conjunctival goblet cells, MaR1 activates Phospholipase C (PLC) and Phospholipase D (PLD). This leads to the generation of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC), CaMKII, and ERK1/2 signaling.

The signaling pathways are visualized in the diagram below.

Figure 2. Simplified signaling pathways of Maresin 1.

Key Experimental Protocols

The characterization of MaR1's stereochemistry and bioactivity relies on a combination of sophisticated analytical, synthetic, and cell biology techniques.

Lipid Mediator Metabololipidomics

This technique is used to identify and quantify MaR1 and other lipid mediators in biological samples.

-

Sample Collection: Inflammatory exudates, plasma, or cell culture supernatants are collected.

-

Solid-Phase Extraction (SPE): Samples are acidified, and lipids are extracted using C18 columns to separate them from the aqueous phase.

-

LC-MS/MS Analysis: The extracted lipids are separated using reverse-phase liquid chromatography (LC) and analyzed by a tandem mass spectrometer (MS/MS). MaR1 is identified based on its specific retention time and a characteristic fragmentation pattern (diagnostic ions) compared to a synthetic standard.

Total Organic Synthesis

Stereoselective synthesis is essential to produce pure MaR1 and its isomers to confirm their structures and evaluate their biological activities.

-

Strategy: Common strategies involve the coupling of two key fragments. For MaR1, this often includes a C1-C9 fragment and a C10-C22 fragment.

-

Key Reactions:

-

Asymmetric Epoxidation/Reduction: To establish the precise stereocenters at C7 and C14.

-

Palladium-catalyzed Coupling (e.g., Suzuki-Miyaura): To construct the conjugated triene system by linking the two main fragments.

-

-

Purification and Validation: The final product is purified by HPLC, and its structure is confirmed by NMR spectroscopy and comparison with the naturally derived material via LC-MS/MS.

Macrophage Efferocytosis Assay

This assay quantifies the effect of MaR1 on the ability of macrophages to engulf apoptotic cells.

Figure 3. Experimental workflow for the macrophage efferocytosis assay.

Conclusion

Maresin 1 is a potent, stereospecific immunoresolvent with significant therapeutic potential. Its bioactivity, which includes limiting neutrophil influx, promoting macrophage-mediated clearance of cellular debris, and stimulating tissue repair, is strictly dependent on its 7R,14S-dihydroxy configuration. Understanding the precise structure-activity relationships, biosynthesis, and signaling mechanisms of MaR1 and its isomers is crucial for the development of next-generation therapies aimed at resolving inflammation and promoting healing in a wide range of diseases. This guide provides a foundational resource for scientists and researchers dedicated to advancing this promising field.

References

- 1. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Production of 7(S)-Maresin 1 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maresin 1 (MaR1), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent endogenous molecule that actively orchestrates the resolution of inflammation. The specific stereoisomer, 7(S)-Maresin 1, exhibits distinct biological activities crucial for tissue repair and homeostasis. This technical guide provides an in-depth overview of the endogenous production of this compound in vivo, detailing its biosynthetic pathways, cellular sources, and quantitative levels in various biological contexts. Furthermore, this document outlines comprehensive experimental protocols for the accurate quantification of this compound and visualizes key pathways and workflows to support research and development in this field.

Biosynthesis of this compound

The endogenous production of this compound is a multi-step enzymatic process primarily initiated by the lipoxygenation of DHA. Macrophages are a primary source of Maresins, hence the name "macrophage mediators in resolving inflammation".[1][2] However, transcellular biosynthesis involving platelet-neutrophil interactions also represents a significant pathway for MaR1 production, particularly in the vascular compartment.

The biosynthesis is initiated by the enzyme 12-lipoxygenase (12-LOX), which converts DHA into 14S-hydroperoxydocosahexaenoic acid (14S-HpDHA).[3] This intermediate is then enzymatically converted to a 13S,14S-epoxy-maresin intermediate.[2] Subsequent enzymatic hydrolysis of this epoxide at the C7 position leads to the formation of this compound. While the 7R stereoisomer, Maresin 1 (7R,14S-diHDHA), is well-characterized, the 7S isomer is also endogenously produced and exhibits biological activity. The formation of the 7S stereoisomer can occur through the action of 5-lipoxygenase (5-LOX) on 14R-HDHA, a product of P450-mediated metabolism of DHA.[4]

dot

Caption: Biosynthetic pathway of this compound from DHA.

Quantitative Data on Maresin 1 Production

The levels of Maresin 1 are tightly regulated and vary depending on the biological context, such as the inflammatory state and tissue type. The following tables summarize quantitative data from various in vivo and in vitro studies.

Table 1: Maresin 1 Levels in Human Samples

| Sample Type | Condition | Maresin 1 Concentration | Reference |

| Macrophages (in vitro) | Healthy Controls | 239.1 ± 32 pg/10⁶ cells | |

| Macrophages (in vitro) | Localized Aggressive Periodontitis | 87.8 ± 50 pg/10⁶ cells | |

| Plasma | Healthy Controls | 167.38 ± 24.85 pg/mL | |

| Plasma | Postmenopausal Osteopenia | 140.09 ± 30.54 pg/mL | |

| Plasma | Postmenopausal Osteoporosis | 124.68 ± 31.35 pg/mL | |

| Plasma | Normal Glucose Tolerance | ~125 pg/mL | |

| Plasma | Type 2 Diabetes | ~90 pg/mL | |

| Plasma | Diabetic Foot Ulcer | ~70 pg/mL | |

| Plasma | Ulcerative Colitis (Active) | < 303.23 pg/mL | |

| Nasal Secretions | Chronic Rhinosinusitis with Nasal Polyps | Significantly upregulated vs. healthy |

Table 2: Maresin 1 Levels in Murine Models

| Model | Tissue/Fluid | Maresin 1 Concentration/Dose | Effect | Reference |

| Zymosan-induced Peritonitis | Peritoneal Lavage | 0.1 ng/mouse (administered) | Reduced PMN infiltration | |

| Zymosan-induced Peritonitis | Peritoneal Lavage | 10 ng/mouse (administered) | Reduced PMN infiltration by 50-80% | |

| E. coli-induced Peritonitis | Peritoneal Lavage | Peak at 4h (2.2 ± 0.4 pg/lavage) | Endogenous production | |

| Diet-Induced Obesity | Colon | 50 µg/kg (oral gavage) | Reversed upregulation of proinflammatory cytokines | |

| Spinal Cord Injury | Spinal Cord | 1 µg (intravenous daily) | Reduced levels of CXCL1, CXCL2, CCL3, CCL4, IL-6, and CSF3 | |

| Sepsis (CLP model) | Serum | Not specified (administered) | Improved survival rate, decreased proinflammatory cytokines | |

| Acute Pancreatitis | Serum | Dose-dependent | Decreased amylase, lipase, TNF-α, IL-1β, and IL-6 | |

| Liver Ischemia-Reperfusion | - | 4 ng/g body weight (administered) | Reduced TNF-α levels | |

| Tooth Extraction | Gelatin Sponge | 0.05 µg/µL (topical) | Promoted socket bone fill |

Experimental Protocols for In Vivo Analysis

Accurate quantification of this compound in biological samples is critical for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sample Collection and Preparation

-

Tissue Homogenization:

-

Excise tissues and immediately snap-freeze in liquid nitrogen. Store at -80°C until processing.

-

Weigh the frozen tissue and homogenize in 2 volumes of ice-cold methanol containing a deuterated internal standard (e.g., d5-MaR1) to facilitate quantification and account for sample loss during extraction.

-

Sonicate the homogenate on ice to ensure complete cell lysis.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant for solid-phase extraction.

-

-

Plasma/Serum Collection:

-

Collect whole blood in EDTA- or heparin-containing tubes.

-

Centrifuge at 1,000 x g for 15 minutes at 4°C.

-

Carefully collect the plasma (supernatant) and store at -80°C.

-

For serum, allow blood to clot at room temperature for 30-60 minutes before centrifugation.

-

Add 2 volumes of ice-cold methanol with internal standards to the plasma/serum sample.

-

Solid-Phase Extraction (SPE)

SPE is essential for purifying and concentrating lipid mediators from complex biological matrices.

-

Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by sequentially passing through 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Acidify the methanol-extracted sample supernatant to pH ~3.5 with dilute formic or acetic acid. Load the sample onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities. Follow with a wash of 2 mL of hexane to elute non-polar lipids.

-

Elution: Elute the Maresins and other SPMs with 2 mL of methyl formate or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50-100 µL) of methanol/water (1:1, v/v) for LC-MS/MS analysis.

dot

Caption: General experimental workflow for in vivo analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: Water/acetonitrile/acetic acid (e.g., 80:20:0.01, v/v/v).

-

Mobile Phase B: Methanol/acetonitrile/acetic acid (e.g., 90:10:0.01, v/v/v).

-

Gradient: A linear gradient from a low to high percentage of mobile phase B is used to separate the lipid mediators.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

Maresin 1: Q1 (parent ion) m/z 359 -> Q3 (fragment ion) m/z 141, 221, or 250.

-

d5-Maresin 1 (Internal Standard): Q1 m/z 364 -> Q3 m/z 221 or 250.

-

-

Identification Criteria: Co-elution with an authentic standard and the presence of characteristic fragment ions.

-

Signaling Pathways of Maresin 1

Maresin 1 exerts its pro-resolving and anti-inflammatory effects by activating specific signaling pathways, primarily through G-protein coupled receptors (GPCRs). One such receptor is LGR6 (Leucine-rich repeat-containing G-protein-coupled receptor 6).

Upon binding to its receptor, MaR1 can activate phospholipase C (PLC) and phospholipase D (PLD). PLC activation leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium ([Ca²⁺]i), which, along with DAG, activates protein kinase C (PKC). These signaling cascades can lead to the modulation of downstream effectors like extracellular signal-regulated kinases (ERK1/2) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). These pathways ultimately regulate cellular responses such as reduced neutrophil infiltration, enhanced macrophage phagocytosis of apoptotic cells, and inhibition of pro-inflammatory cytokine production.

dot

Caption: Simplified signaling cascade initiated by Maresin 1.

Conclusion

The endogenous production of this compound represents a key mechanism for the active resolution of inflammation and the restoration of tissue homeostasis. A thorough understanding of its biosynthetic pathways, cellular sources, and in vivo concentrations is paramount for the development of novel therapeutic strategies targeting inflammatory diseases. The methodologies outlined in this guide provide a robust framework for the accurate quantification and further investigation of this potent pro-resolving mediator. Continued research into the biology of this compound holds significant promise for the advancement of treatments for a wide range of inflammatory conditions.

References

- 1. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maresin - Wikipedia [en.wikipedia.org]

- 3. Maresin 1 Biosynthesis and Proresolving Anti-infective Functions with Human-Localized Aggressive Periodontitis Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel lipid mediator 7S,14R-docosahexaenoic acid: biogenesis and harnessing mesenchymal stem cells to ameliorate diabetic mellitus and retinal pericyte loss [frontiersin.org]

The Pro-Resolving Power of 7(S)-Maresin 1: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), a class of lipid mediators that includes the maresin family.[1] Maresin 1 (MaR1), and specifically its 7(S) isomer, is a potent SPM derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It is endogenously produced by macrophages and platelets and plays a crucial role in promoting the resolution of inflammation, tissue protection, and regeneration.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory properties of 7(S)-Maresin 1, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Biosynthesis of Maresin 1

Maresin 1 is synthesized from DHA through a stereospecific enzymatic cascade. In macrophages, the synthesis is initiated by the enzyme 12-lipoxygenase (12-LOX), which converts DHA into 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA).[3] This intermediate is then enzymatically converted to a 13S,14S-epoxy-maresin intermediate, which is subsequently hydrolyzed to form 7(R)-Maresin 1. A transcellular biosynthesis pathway also exists where platelet 12-LOX initiates the conversion of DHA to the 13S,14S-epoxy-maresin intermediate, which is then transformed by neutrophils into MaR1.

Mechanisms of Anti-Inflammatory Action

This compound exerts its potent anti-inflammatory effects through a multi-pronged approach, targeting key cellular and molecular components of the inflammatory response.

Inhibition of Neutrophil Infiltration and Promotion of Efferocytosis

A hallmark of acute inflammation is the infiltration of neutrophils to the site of injury. 7(S)-MaR1 effectively limits excessive neutrophil accumulation. In a murine model of zymosan-induced peritonitis, MaR1 administered intravenously at doses as low as 0.1 ng/mouse significantly reduced neutrophil infiltration, with doses of 10 ng/mouse leading to a 50-80% reduction. Furthermore, MaR1 promotes the resolution of inflammation by enhancing the clearance of apoptotic neutrophils by macrophages, a process known as efferocytosis. At a concentration of 1 nM, MaR1 was shown to be a potent agonist of efferocytosis, even more so than Resolvin D1.

Modulation of Macrophage Polarization

Macrophages play a dual role in inflammation, with M1-phenotype macrophages being pro-inflammatory and M2-phenotype macrophages contributing to resolution and tissue repair. 7(S)-MaR1 promotes the switch of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype. This is achieved, in part, through the activation of the nuclear receptor RORα. Studies have shown that MaR1 at concentrations of at least 50 nM can induce this M2 polarity switch in liver macrophages.

Regulation of Inflammatory Signaling Pathways

This compound modulates several key intracellular signaling pathways that are central to the inflammatory response.

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of pro-inflammatory gene expression. 7(S)-MaR1 has been shown to inhibit the activation of the NF-κB pathway in various inflammatory models, thereby reducing the production of pro-inflammatory cytokines and mediators. This inhibition can occur through the suppression of IκB-α degradation, preventing the translocation of the p65 subunit of NF-κB to the nucleus.

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. 7(S)-MaR1 dose-dependently inhibits the activation of the NLRP3 inflammasome. This inhibitory effect is mediated, at least in part, through the cAMP-PKA signaling pathway, leading to the K63-linked ubiquitination of NLRP3.

-

Nrf2 Pathway: The transcription factor Nrf2 is a key regulator of the antioxidant response. 7(S)-MaR1 can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and protecting against oxidative stress, a key component of inflammatory damage.

-

MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are involved in a variety of cellular processes, including inflammation. 7(S)-MaR1 has been shown to inhibit the phosphorylation of key MAPKs such as p38 and ERK, thereby dampening the inflammatory cascade.

Interaction with Pro-Resolving Receptors

This compound exerts its effects by binding to specific G protein-coupled receptors. One such receptor is the Leucine-rich repeat-containing G-protein-coupled receptor 6 (LGR6). The interaction of MaR1 with LGR6 on phagocytes enhances their pro-resolving functions, including phagocytosis and efferocytosis. Another identified nuclear receptor for MaR1 is the Retinoic acid-related orphan receptor α (RORα), which is involved in mediating the M2 polarization of macrophages.

Quantitative Data on the Anti-Inflammatory Effects of this compound

| Biological Effect | Model System | Concentration/Dose of 7(S)-MaR1 | Observed Effect | Reference(s) |

| Neutrophil Infiltration | Murine Zymosan-Induced Peritonitis | 0.1 - 10 ng/mouse (i.v.) | Up to 50-80% reduction in neutrophil infiltration. | |

| Efferocytosis | Human Macrophages | 1 nM | Potent stimulation of apoptotic neutrophil uptake. | |

| Cytokine Production (IL-6, IL-8) | Human Bronchial Epithelial Cells | 0 - 200 nM | Dose-dependent reduction in IL-6 and IL-8 production. | |

| Macrophage Polarization (M2) | Liver Macrophages | ≥ 50 nM | Induction of M2 phenotype switch. | |

| NLRP3 Inflammasome Activation | Macrophages | Dose-dependent | Inhibition of caspase-1 activation and IL-1β secretion. | |

| Pain Signaling (Capsaicin-induced currents) | Neurons | IC50 = 0.49 ± 0.02 nM | Inhibition of TRPV1 currents. |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the anti-inflammatory properties of this compound.

In Vivo Model: Zymosan-Induced Peritonitis

This model is used to assess the in vivo anti-inflammatory and pro-resolving effects of 7(S)-MaR1, particularly its ability to inhibit neutrophil infiltration.

-

Animals: Male FVB mice (6-8 weeks old).

-

Procedure:

-

Administer 7(S)-MaR1 (0.1 to 10 ng/mouse) or vehicle intravenously (i.v.).

-

After 10 minutes, inject zymosan A (0.1 mg/mouse) intraperitoneally (i.p.) to induce peritonitis.

-

After 4 hours, euthanize the mice and perform peritoneal lavage with sterile saline.

-

Collect the lavage fluid and determine the total number of leukocytes using a hemocytometer and trypan blue exclusion.

-

Identify and quantify neutrophils in the lavage fluid by flow cytometry using anti-Ly6G antibodies or by morphological analysis of stained cytospins.

-

In Vitro Assay: Macrophage Efferocytosis

This assay measures the ability of 7(S)-MaR1 to enhance the phagocytic clearance of apoptotic neutrophils by macrophages.

-

Cells: Human monocyte-derived macrophages and human neutrophils.

-

Procedure:

-

Isolate human neutrophils and induce apoptosis (e.g., by overnight culture).

-

Label apoptotic neutrophils with a fluorescent dye (e.g., CFDA).

-

Culture human monocyte-derived macrophages in 24-well plates.

-

Pre-incubate macrophages with 7(S)-MaR1 (e.g., 1 nM) or vehicle for 15 minutes.

-

Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of approximately 3:1 (neutrophils:macrophages).

-

Incubate for 1 hour to allow for phagocytosis.

-

Wash away non-phagocytosed neutrophils.

-

Quench extracellular fluorescence with trypan blue.

-

Quantify the phagocytosis by measuring the intracellular fluorescence using a plate reader or by flow cytometry.

-

In Vitro Assay: Inhibition of NLRP3 Inflammasome Activation

This assay assesses the inhibitory effect of 7(S)-MaR1 on the activation of the NLRP3 inflammasome in macrophages.

-

Cells: Bone marrow-derived macrophages (BMDMs) or THP-1 cells.

-

Procedure:

-

Prime the macrophages with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

-

Pre-incubate the primed cells with various concentrations of 7(S)-MaR1 for 1 hour.

-

Activate the NLRP3 inflammasome with a second stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.

-

Collect the cell culture supernatant.

-

Measure the levels of secreted IL-1β and IL-18 in the supernatant using ELISA.

-

Analyze cell lysates by Western blotting to detect cleaved caspase-1.

-

In Vitro Assay: Western Blot for NF-κB and MAPK Signaling

This method is used to determine the effect of 7(S)-MaR1 on the activation of key inflammatory signaling pathways.

-

Cells: Various cell types, including macrophages, endothelial cells, or epithelial cells.

-

Procedure:

-

Culture cells and treat with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of 7(S)-MaR1 for a specified time.

-

Lyse the cells to extract total protein or fractionate into nuclear and cytoplasmic extracts.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound Anti-Inflammatory Action

Caption: Signaling pathways modulated by this compound to exert its anti-inflammatory effects.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

References

- 1. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A maresin 1/RORα/12-lipoxygenase autoregulatory circuit prevents inflammation and progression of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maresin-1 and Inflammatory Disease [mdpi.com]

Cellular Sources of 7(S)-Maresin 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin 1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid), a member of the specialized pro-resolving mediators (SPMs), is a potent endogenous lipid mediator derived from docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, tissue regeneration, and pain reduction. While the biosynthesis and cellular sources of the 7R stereoisomer are well-documented, this guide focuses on its stereoisomer, 7(S)-Maresin 1, also known as 7-epi-Maresin 1 or 7S,14S-dihydroxydocosahexaenoic acid (7S,14S-diHDHA). Understanding the cellular origins and biosynthetic pathways of this specific stereoisomer is critical for developing targeted pro-resolving therapeutics.

Primary Cellular Sources

The production of this compound is primarily attributed to leukocytes, including macrophages, neutrophils, and eosinophils, through pathways involving sequential lipoxygenase (LOX) activities.

1. Macrophages: Human macrophages are a significant source of Maresins. While they are the primary producers of 7(R)-Maresin 1, they also synthesize the 7(S) stereoisomer, 7S,14S-diHDHA[1][2][3][4]. The biosynthesis in macrophages involves a double dioxygenation process without the formation of an epoxide intermediate, which distinguishes it from the 7(R)-Maresin 1 pathway[4].

2. Neutrophils: Human neutrophils are key players in the inflammatory response and contribute to the biosynthesis of various SPMs, including 7S,14S-diHDHA. The production in neutrophils often occurs through the sequential action of different lipoxygenases.

3. Eosinophils: Eosinophils have been identified as efficient producers of certain dihydroxy-DHA derivatives. In murine models, eosinophils were found to produce significantly more 14,20-diHDHA than macrophages or neutrophils, highlighting their potential role in the biosynthesis of dihydroxylated DHA metabolites, including isomers of Maresin 1.

4. Leukocytes (Mixed Population): Studies using mixed populations of human leukocytes (neutrophils, monocytes, and lymphocytes) have demonstrated the production of a novel Maresin 1 stereoisomer, 7S,14R-diHDHA, upon stimulation with inflammatory factors. This highlights the collaborative nature of SPM biosynthesis within the immune cell milieu.

Quantitative Data on this compound Production

The following tables summarize the available quantitative data on the production of Maresin 1 and its stereoisomers by different cell types. It is important to note that direct comparative studies of this compound production across various cell types under identical conditions are limited. The data presented is compiled from individual studies and should be interpreted within the context of the specific experimental conditions used.

Table 1: Maresin 1 Production by Human Macrophages

| Cell Type | Stimulus | Product | Amount (pg/10⁶ cells) | Reference |

| Human Macrophages (Healthy Controls) | Endogenous | Maresin 1 (7R) | 239.1 ± 32 | |

| Human Macrophages (LAP Patients) | Endogenous | Maresin 1 (7R) | 87.8 ± 50 |

Table 2: Dihydroxy-DHA Production by Murine Peritoneal Exudate Cells (PECs)

| Cell Type | Product | Amount (pg/10⁶ cells) | Reference |

| Mouse PECs (Zymosan-induced) | 7,14-diHDHA | 2.70 ± 0.83 | |

| Mouse PECs (Zymosan-induced) | 14,20-diHDHA | 12.51 ± 5.81 | |

| Mouse PECs (Zymosan-induced) | 14,21-diHDHA | 70.25 ± 40.10 | |

| Mouse PECs (Zymosan-induced) | 7,17-diHDHA (Resolvin D5) | 99.06 ± 40.89 |

Table 3: 14,20-diHDHA Production by Isolated Murine Leukocytes

| Cell Type | Stimulus | Product | Amount (pg/10⁶ cells) | Reference |

| Mouse Eosinophils | A23187 (2 µM) | 14,20-diHDHA | ~120 | |

| Mouse Macrophages | A23187 (2 µM) | 14,20-diHDHA | ~20 | |

| Mouse Neutrophils | A23187 (2 µM) | 14,20-diHDHA | ~10 |

Biosynthetic Pathways of this compound

The biosynthesis of this compound (7S,14S-diHDHA) is a multi-step enzymatic process initiated from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). It primarily involves the sequential action of lipoxygenases.

1. Sequential Dioxygenation Pathway for 7S,14S-diHDHA: This pathway is thought to be the main route for 7S,14S-diHDHA production in macrophages and neutrophils.

-

Step 1: 5-Lipoxygenase (5-LOX) Action: The pathway is initiated by the action of 5-LOX on DHA, which introduces a hydroperoxy group at the carbon-7 position to form 7(S)-hydroperoxydocosahexaenoic acid (7(S)-HpDHA). This is then rapidly reduced to 7(S)-hydroxydocosahexaenoic acid (7(S)-HDHA).

-

Step 2: 12-Lipoxygenase (12-LOX) or 15-Lipoxygenase-1 (15-LOX-1) Action: The intermediate 7(S)-HDHA is then further oxygenated by either 12-LOX or 15-LOX-1 at the carbon-14 position to yield 7S,14S-diHDHA.

2. Biosynthesis of 7S,14R-diHDHA in Leukocytes: A novel stereoisomer, 7S,14R-diHDHA, is produced by a mixed population of human leukocytes.

-

Step 1: Cytochrome P450 (CYP) Action: The pathway is initiated by a cytochrome P450 enzyme that hydroxylates DHA at the carbon-14 position to form 14(R)-HDHA.

-

Step 2: 5-Lipoxygenase (5-LOX) Action: 14(R)-HDHA is then converted by 5-LOX to 7S,14R-diHDHA.

Experimental Protocols

1. Isolation and Culture of Human Leukocytes for 7S,14R-diHDHA Production

-

Cell Isolation:

-

Obtain human peripheral blood from healthy donors.

-

Separate neutrophils and mononuclear cells using a Ficoll-Hypaque density gradient.

-

Isolate monocytes from the mononuclear cell fraction by plastic adherence. The non-adherent cells are lymphocytes.

-

Purity of isolated cell populations should be >96% as determined by microscopy and cell viability >95% by trypan blue exclusion.

-

-

Cell Incubation and Stimulation:

-

Combine isolated human leukocytes in a ratio resembling the typical leukocyte profile of healthy adults (e.g., 6 x 10⁶ neutrophils + 5 x 10⁵ monocytes + 3 x 10⁶ lymphocytes) in phosphate-buffered saline (PBS).

-

Add the substrate, 14R-HDHA (e.g., 200 µg), and incubate for 20 minutes at 37°C.

-

Stimulate the cells with a cocktail of inflammatory factors (e.g., 10 ng/mL TNF-α, 10 ng/mL IL-1β, and 100 ng/mL LPS) for 30 minutes at 37°C to promote the biosynthesis of lipid mediators.

-

-

Lipid Mediator Extraction:

-

Terminate the incubations by adding two volumes of ice-cold methanol.

-

Perform solid-phase extraction (SPE) to isolate the lipid mediators.

-

2. LC-MS/MS Method for Quantification of this compound (7S,14S-diHDHA)

This protocol is a general guideline based on methods used for the analysis of specialized pro-resolving mediators.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 × 150 mm, 1.8 µm) is typically used. For chiral separation to distinguish between stereoisomers, a chiral column (e.g., Chirapak AD-RH 2.1 × 150 mm, 5 µM) is necessary.

-

Mobile Phase: A binary gradient system is commonly employed.

-

Solvent A: Water with 0.1% acetic acid or formic acid.

-

Solvent B: Acetonitrile/Methanol mixture with 0.1% acetic acid or formic acid (e.g., 80:15:0.1, v/v/v).

-

-

Gradient: A linear gradient is used to separate the analytes over a period of approximately 30 minutes.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative mode is standard for the analysis of these acidic lipids.

-